molecular formula C16H11ClN2 B1225301 2-Chloro-4,6-diphenylpyrimidine CAS No. 2915-16-4

2-Chloro-4,6-diphenylpyrimidine

Cat. No.: B1225301
CAS No.: 2915-16-4
M. Wt: 266.72 g/mol
InChI Key: QNGVEVOZKYHNGL-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diphenylpyrimidine is an organic compound with the molecular formula C16H11ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

2-Chloro-4,6-diphenylpyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of other heterocyclic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it has been used in the synthesis of anilinopyrimidines through aromatic nucleophilic substitution reactions . These reactions often involve enzymes such as palladium-catalyzed cross-coupling reactions, where palladium acts as a catalyst to facilitate the formation of new chemical bonds . The interactions between this compound and these enzymes are crucial for the successful completion of these biochemical reactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been evaluated for their antiproliferative activity against cancer cell lines . These derivatives can inhibit specific kinases, leading to alterations in cell signaling pathways that control cell growth and division. Additionally, the compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. For instance, it has been shown to inhibit Aurora kinase A, a protein kinase involved in cell cycle regulation . By binding to the active site of the kinase, this compound can prevent the phosphorylation of target proteins, thereby disrupting the normal progression of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes, including prolonged inhibition of kinase activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, it can induce toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biochemical activity without causing toxicity. Careful dosage optimization is essential to balance the therapeutic benefits and potential risks of using this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidative and reductive reactions, leading to the formation of metabolites that may have distinct biochemical activities . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, influencing its metabolic flux and the levels of its metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target cells and tissues . Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical reactions. The distribution of the compound within different cellular compartments can influence its overall biochemical activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can participate in various biochemical reactions. The subcellular localization of this compound can thus influence its role in cellular processes and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Chloro-4,6-diphenylpyrimidine involves the reaction of 1,3,5-trichloropyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like ethylene glycol dimethyl ether under heating conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times. This method involves the aromatic nucleophilic substitution of halogenated pyrimidines with aniline derivatives under microwave conditions, resulting in higher yields and fewer by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-diphenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include aniline derivatives, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base and a solvent like dimethylformamide or ethylene glycol dimethyl ether.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from substitution reactions are various substituted pyrimidines, depending on the nucleophile used. For example, the reaction with aniline derivatives can yield 2-anilinopyrimidines .

Scientific Research Applications

2-Chloro-4,6-diphenylpyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-diphenylpyrimidine
  • 4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine

Uniqueness

2-Chloro-4,6-diphenylpyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom at position 2. This substitution pattern imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve. For example, the chlorine atom can be readily substituted with other nucleophiles, allowing for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

2-chloro-4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGVEVOZKYHNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365198
Record name 2-chloro-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2915-16-4
Record name 2-chloro-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-diphenylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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